molecular formula C17H12F6O3 B8768896 4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzaldehyde

4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzaldehyde

Cat. No.: B8768896
M. Wt: 378.26 g/mol
InChI Key: ANYANJXMVRWDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C17H12F6O3 and its molecular weight is 378.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H12F6O3

Molecular Weight

378.26 g/mol

IUPAC Name

4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxybenzaldehyde

InChI

InChI=1S/C17H12F6O3/c1-25-15-6-10(8-24)2-5-14(15)26-9-11-3-4-12(16(18,19)20)7-13(11)17(21,22)23/h2-8H,9H2,1H3

InChI Key

ANYANJXMVRWDHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask was added 1-bromomethyl-2,4-bis-trifluoromethyl-benzene (2.27 g, 7.39 mmol), vanillin (1.12 g, 1 equiv), DMF (23 mL) and fine mesh K2CO3 (5.11 g, 37 mmol). The reaction slurry was stirred at 70° C. for 15 h. The reaction solution was diluted with EtOAc (120 mL), filtered through a Buchner funnel, washed with sat NH4Cl (50 mL×2), dried over Na2SO4, filtered, and concentrated. The crude material was chromatographed (SiO2, Hex/EtOAc: 100:0 to 70:30) to yield intermediate product (2.79 g, 86%). 1H NMR (400 MHz, CDCl3) δ 9.88 (s, 1H), 7.97 (d, J=8 Hz, 1H), 7.96 (s, 1H), 7.85 (d, J=8 Hz, 1H), 7.48 (s, 1H), 7.42 (d, J=8 Hz, 1H), 6.93 (d, J=8 Hz, 1H), 5.48 (s, 2H), 3.99 (s, 3H); MS (ESI) 379 (MH+).
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
5.11 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
86%

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